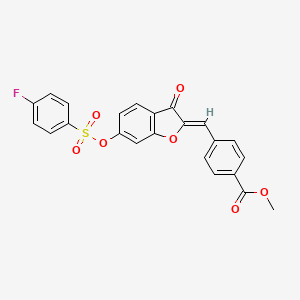

(Z)-methyl 4-((6-(((4-fluorophenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

Description

(Z)-methyl 4-((6-(((4-fluorophenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is an organic compound that belongs to the class of benzofuran derivatives

Properties

IUPAC Name |

methyl 4-[(Z)-[6-(4-fluorophenyl)sulfonyloxy-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15FO7S/c1-29-23(26)15-4-2-14(3-5-15)12-21-22(25)19-11-8-17(13-20(19)30-21)31-32(27,28)18-9-6-16(24)7-10-18/h2-13H,1H3/b21-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPFRHKRKGDFLK-MTJSOVHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15FO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 4-((6-(((4-fluorophenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate typically involves multiple steps, including the formation of the benzofuran core, introduction of the fluorophenyl group, and esterification. Common reagents used in these steps include:

Formation of Benzofuran Core: This step may involve cyclization reactions using reagents like polyphosphoric acid or Lewis acids.

Introduction of Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

Esterification: The final step involves the esterification of the carboxylic acid group using methanol and acid catalysts like sulfuric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 4-((6-(((4-fluorophenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzofuran core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 4-((6-(((4-fluorophenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of benzofuran are often explored for their potential therapeutic applications, including as inhibitors of specific enzymes or receptors.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-methyl 4-((6-(((4-fluorophenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Benzofuran Derivatives: Compounds like 2-phenylbenzofuran and 2-(4-fluorophenyl)benzofuran.

Fluorophenyl Compounds: Compounds like 4-fluorophenylacetic acid and 4-fluorophenylmethanol.

Uniqueness

The uniqueness of (Z)-methyl 4-((6-(((4-fluorophenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Biological Activity

(Z)-methyl 4-((6-(((4-fluorophenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step organic reaction involving the reaction of 4-fluorophenylsulfonyl derivatives with benzofuran intermediates. The general synthetic route includes:

- Formation of Benzofuran Core : Utilizing a condensation reaction between appropriate aldehydes and 2-hydroxybenzaldehyde derivatives.

- Sulfonylation : Introducing the sulfonyl group using sulfonyl chlorides in the presence of a base.

- Final Esterification : Methylation to form the final ester product.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. In vitro assays showed:

- Cell Line Testing : The compound was tested against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells. It demonstrated an IC50 value in the micromolar range, indicating significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 12 |

| PC-3 | 18 |

The anticancer activity appears to be mediated through the induction of apoptosis and cell cycle arrest. Key findings include:

- Apoptotic Pathways : Flow cytometry analysis revealed an increase in apoptotic cells when treated with the compound, suggesting activation of intrinsic apoptotic pathways.

- Cell Cycle Arrest : The compound induced G1 phase arrest in cancer cells, which was confirmed by flow cytometry.

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown antimicrobial properties. In vitro tests against bacteria such as Staphylococcus aureus and Escherichia coli indicated:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Case Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy in vivo using xenograft models. Tumor growth was significantly inhibited compared to control groups, providing evidence for its potential as an anticancer agent .

- Antimicrobial Resistance : Another research highlighted its effectiveness against resistant strains of bacteria, suggesting that this compound could be a candidate for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.